1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid
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Overview
Description
1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and ether groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid involves several steps. The primary synthetic route includes the reaction of 3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde with ethanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: Shares similar functional groups and structural features.
Esmolol: A beta-blocker with a related chemical structure.
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: Another compound with similar functional groups.
Uniqueness
1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.
Properties
CAS No. |
104450-07-9 |
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Molecular Formula |
C42H66N2O12 |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-6-14(4)23-11-17-9-16(15(5)21)7-8-19(17)24-12-18(22)10-20-13(2)3;5-3(6)1-2-4(7)8/h2*7-9,13-14,18,20,22H,6,10-12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
JEMAPQLOCSTAPX-WXXKFALUSA-N |
Isomeric SMILES |
CCC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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